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Compound of Interest

Compound Name: Hispanone

Cat. No.: B161579 Get Quote

Executive Summary & Biological Context
Hispanone is a bioactive furanolabdanoid diterpene originally isolated from Ballota and

Galeopsis species (Lamiaceae). Structurally, it is characterized by a labdane bicyclic core

(trans-decalin system) fused to a furan-containing side chain. Unlike its C9-hydroxylated

congener hispanolone, hispanone lacks the hydroxyl group at the C9 bridgehead, presenting

specific challenges in stereochemical control during de novo synthesis.

Therapeutic Relevance: Hispanone and related furanolabdanoids exhibit significant

pharmacological profiles, including:

Anti-inflammatory activity: Modulation of the NF-κB signaling pathway.[1]

Antimicrobial properties: Efficacy against Gram-positive bacteria (e.g., S. aureus).

Cytotoxicity: Potential induction of apoptosis in specific cancer cell lines via mitochondrial

signaling pathways.

This Application Note details a robust Total Synthesis Protocol for hispanone. While

semisynthetic routes from abundant precursors like (+)-sclareol or hispanolone exist, this guide

focuses on a de novo enantioselective total synthesis starting from the chiral pool material (R)-

(-)-carvone. This route allows for the precise modification of the AB-ring system, essential for

generating structure-activity relationship (SAR) libraries.
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Retrosynthetic Analysis
The strategic disconnection of hispanone reveals two primary modules: the Bicyclic Drimane

Core (AB-ring) and the Furan Side Chain.

Strategic Disconnections:
C9-C11 Bond Formation: The most convergent step involves attaching the furan side chain

to the pre-formed bicyclic ketone.

AB-Ring Construction: The trans-decalin system is accessed via a Robinson Annulation-type

sequence from (R)-carvone.

Chiral Source: (R)-(-)-Carvone provides the pre-set stereochemistry at C10 (labdane

numbering), directing the relative stereochemistry of the ring fusion.

Graphviz Diagram: Retrosynthetic Logic
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Figure 1: Retrosynthetic tree illustrating the disconnection of hispanone into the key drimane

intermediate and furan fragment.

Detailed Experimental Protocol
Phase 1: Construction of the Bicyclic Core
(Nordrimanone Intermediate)
This phase transforms (R)-carvone into the requisite trans-decalin system. The "Wieland-

Miescher ketone" analogue approach is utilized here to ensure trans-fusion.

Starting Material: (R)-(-)-Carvone (Commercial Grade, >98% ee).

Step 1.1: Robinson Annulation

Reagents: Ethyl vinyl ketone (EVK), KOH (cat.), Ethanol.

Procedure:

Dissolve (R)-carvone in absolute ethanol at 0°C.

Add EVK dropwise followed by catalytic ethanolic KOH.

Allow to warm to room temperature (RT) and stir for 4 hours (Michael addition).

Reflux the mixture with added sodium ethoxide (NaOEt) to effect aldol condensation.

Mechanism: Michael addition followed by intramolecular aldol condensation creates the B-

ring.

Checkpoint: Monitor disappearance of carvone by TLC (Hexane:EtOAc 4:1).

Step 1.2: Reduction and Stabilization

Reagents: Li/NH₃ (Birch Reduction conditions) or H₂/Pd-C.
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Insight: Lithium in liquid ammonia is preferred to thermodynamically set the trans-decalin ring

fusion stereoselectively.

Protocol:

Treat the enone intermediate with Li in liquid NH₃/THF at -78°C.

Quench with NH₄Cl.

This yields the saturated ketone with the correct C5/C10 trans-stereochemistry.

Step 1.3: Oxidative Cleavage to 11-Nordrim-7-en-9-one

Objective: Remove the isopropenyl group (remnant of carvone) and adjust oxidation state.

Reagents: O₃ (Ozone), then DMS (Dimethyl sulfide); followed by base treatment.

Protocol:

Ozonolysis of the isopropenyl group at -78°C in CH₂Cl₂/MeOH.

Reductive workup (DMS) yields the ketone.

Further functionalization (e.g., selenoxide elimination) introduces the C7-C8 double bond if

required for specific hispanone precursors.

Phase 2: Side Chain Attachment & Furan Formation
The critical step is introducing the furan moiety at C9.

Intermediate: 11-Nordrim-7-en-9-one (or protected derivative).

Step 2.1: Alkylation at C9

Reagents: LDA (Lithium Diisopropylamide), 3-(2-bromoethyl)furan (or equivalent latent furan

electrophile).

Protocol:
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Enolate Formation: Add the ketone solution dropwise to LDA in THF at -78°C. Stir for 45

mins to generate the kinetic enolate (or thermodynamic depending on specific substitution

pattern required).

Alkylation: Add 3-(2-bromoethyl)furan (often prepared from 3-furaldehyde) in HMPA/THF.

Warm slowly to RT.

Expert Insight: Direct alkylation at C9 is sterically demanding. An alternative high-yield

approach involves alkylating with an acyclic precursor (e.g., homoprenyl iodide) and

constructing the furan ring in situ via oxidative cyclization.

Step 2.2: Furan Ring Construction (Alternative "De Novo" Side Chain) If the furan fragment is

unstable, build it:

Alkylate C9 with a homogeranyl-type side chain.

Perform oxidative cyclization using m-CPBA followed by acid-catalyzed rearrangement to

form the furan ring.

Phase 3: Final Transformations
Target: Hispanone (15,16-epoxy-labda-13(16),14-dien-7-one).

Step 3.1: C7 Oxidation

Reagents: CrO₃-3,5-DMP (3,5-dimethylpyrazole) or PCC.

Protocol:

If the C7 ketone is not present (e.g., if reduced in earlier steps), perform allylic oxidation.

Dissolve the labdane intermediate in CH₂Cl₂.

Add PCC/Celite and stir at RT.

Purification: Silica gel chromatography (Gradient Hexane -> 10% EtOAc).
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Validation: ¹H NMR diagnostic signal for H-7 (if enone) or C7 carbonyl in ¹³C NMR (~200

ppm).

Analytical Data & Validation
To validate the synthesis of Hispanone, compare experimental data with literature values (e.g.,

Marcos et al. or Piozzi et al.).

Analytical Method Diagnostic Signal / Value Structural Assignment

¹H NMR (500 MHz, CDCl₃) δ 7.35 (s), 7.20 (s), 6.25 (s)
Furan ring protons (H-15, H-

16, H-14)

δ 0.85, 0.90, 1.10 (singlets)
Methyl groups (C4-Me, C10-

Me)

¹³C NMR (125 MHz) δ ~209.0 ppm C-7 Ketone (Carbonyl)

δ 143.0, 139.0, 125.0, 111.0 Furan ring carbons

HRMS (ESI+) [M+H]⁺ calc. for C₂₀H₂₈O₂ Confirm exact mass

Optical Rotation [α]D
Compare with natural standard

(sign indicates enantiomer)

Pathway Visualization
The following diagram illustrates the forward synthetic pathway from (R)-Carvone to

Hispanone.
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Figure 2: Forward synthetic pathway highlighting key reagents and intermediate

transformations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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